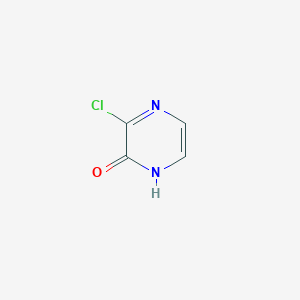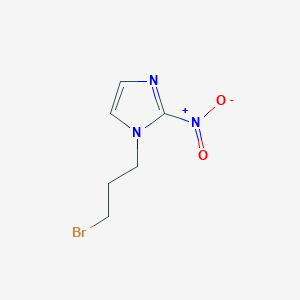
1-(3-Bromopropyl)-2-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a nitroimidazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-1H-imidazole is not fully understood. However, it is believed that this compound exerts its effects by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA and proteins. This leads to cell death and inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and parasites. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several advantages for lab experiments. It is readily synthesized and has good yields. It has also been shown to have a broad spectrum of activity against various microorganisms and cancer cells. However, this compound has limitations such as its potential toxicity and limited solubility in water.
Direcciones Futuras
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several potential future directions for research. It can be further studied for its potential use in imaging techniques such as PET and SPECT. Additionally, it can be modified to improve its solubility and reduce its potential toxicity. This compound can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. This compound has advantages and limitations for lab experiments and has several potential future directions for research.
Métodos De Síntesis
1-(3-Bromopropyl)-2-nitro-1H-imidazole can be synthesized using different methods. One method involves the reaction of 2-nitroimidazole with 3-bromopropanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitroimidazole with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. Both methods yield the desired compound with good yields.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
Número CAS |
115398-63-5 |
|---|---|
Nombre del producto |
1-(3-Bromopropyl)-2-nitro-1H-imidazole |
Fórmula molecular |
C6H8BrN3O2 |
Peso molecular |
234.05 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-4-9-5-3-8-6(9)10(11)12/h3,5H,1-2,4H2 |
Clave InChI |
LHWLEXJAXDFZLL-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




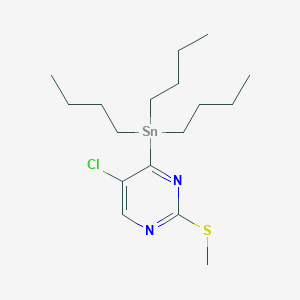
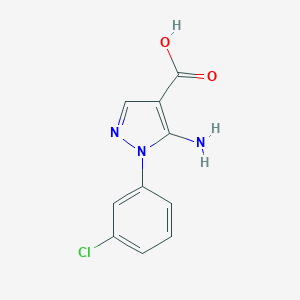

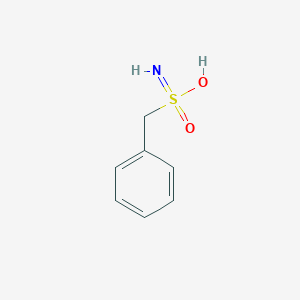


![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
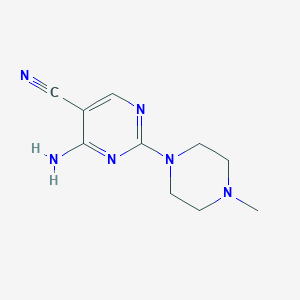
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
